![molecular formula C18H26N4O2 B5566179 N-{4-[2-(1-azocanylacetyl)carbonohydrazonoyl]phenyl}acetamide](/img/structure/B5566179.png)
N-{4-[2-(1-azocanylacetyl)carbonohydrazonoyl]phenyl}acetamide
Overview
Description
N-{4-[2-(1-azocanylacetyl)carbonohydrazonoyl]phenyl}acetamide, commonly referred to as ACPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. ACPA belongs to the class of azo compounds and is a derivative of phenylacetamide.
Scientific Research Applications
Antimicrobial and Antifungal Activities
N-{4-[2-(1-azocanylacetyl)carbonohydrazonoyl]phenyl}acetamide derivatives exhibit significant antimicrobial and antifungal activities. One study synthesized derivatives that demonstrated notable antifungal activity against Candida parapsilosis, although their anticholinesterase activities were weak (Yurttaş et al., 2015). Another study focused on the antimicrobial effects of benzoxazole derivatives containing azomethine groups, which displayed varying degrees of inhibition against different bacterial strains and fungi (Maru, Patel, & Yadav, 2015).
Anticancer Potential
The compound and its derivatives have been explored for potential anticancer applications. A study synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their antitumor activities, with some derivatives showing high selectivity against human lung adenocarcinoma cells (Evren et al., 2019).
Synthesis and Structural Studies
Several studies have been conducted on the synthesis and structural elucidation of derivatives of N-{4-[2-(1-azocanylacetyl)carbonohydrazonoyl]phenyl}acetamide. For example, the synthesis of silylated derivatives and their structural analysis using various spectroscopic techniques have been documented (Nikonov et al., 2016). Additionally, the crystal structure and hydrogen bonding characteristics of 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide were analyzed, contributing to a better understanding of its molecular geometry and interactions (Saravanan et al., 2016).
Green Synthesis and Environmental Impact
Research has also focused on the green synthesis of derivatives, emphasizing eco-friendly approaches. A study reported the efficient green chemistry synthesis of triazoles using N-(substituted phenyl)-2-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide, highlighting the use of water and eco-friendly catalysts (Gondaliya & Kapadiya, 2021).
properties
IUPAC Name |
N-[(E)-(4-acetamidophenyl)methylideneamino]-2-(azocan-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-15(23)20-17-9-7-16(8-10-17)13-19-21-18(24)14-22-11-5-3-2-4-6-12-22/h7-10,13H,2-6,11-12,14H2,1H3,(H,20,23)(H,21,24)/b19-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMXTSGHEBCRTA-CPNJWEJPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=NNC(=O)CN2CCCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=N/NC(=O)CN2CCCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-acetamidophenyl)methylideneamino]-2-(azocan-1-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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